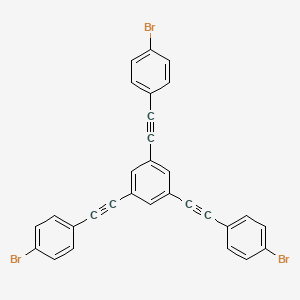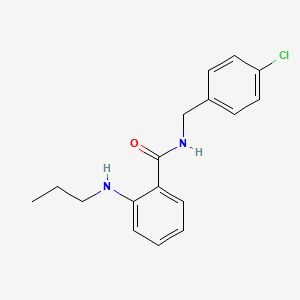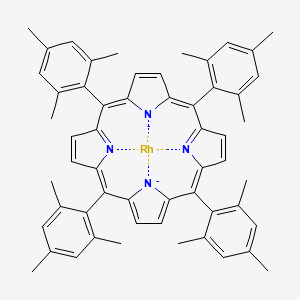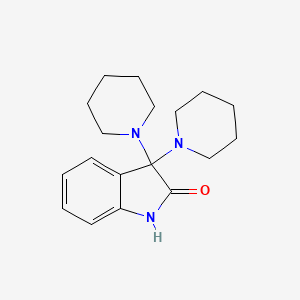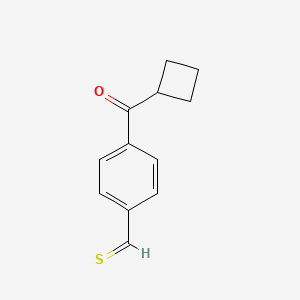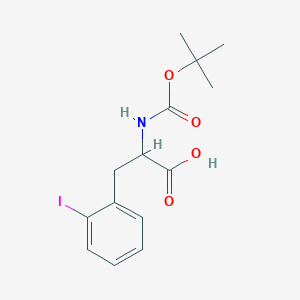
2-((tert-Butoxycarbonyl)amino)-3-(2-iodophenyl)propanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Boc-2-Iodo-D-Phenylalanine, also known as (2R)-2-[(tert-butoxycarbonyl)amino]-3-(2-iodophenyl)propanoic acid, is a derivative of the amino acid phenylalanine. It is characterized by the presence of an iodine atom at the para position of the phenyl ring and a tert-butoxycarbonyl (Boc) protecting group on the amino group. This compound is primarily used in peptide synthesis and as a building block in organic chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The preparation of Boc-2-Iodo-D-Phenylalanine typically involves the iodination of Boc-protected phenylalanine. One common method is the reaction of Boc-D-phenylalanine with iodine in the presence of a suitable oxidizing agent, such as sodium iodate or hydrogen peroxide, under mild conditions. The reaction is usually carried out in an organic solvent like dichloromethane or acetonitrile .
Industrial Production Methods
Industrial production of Boc-2-Iodo-D-Phenylalanine follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography to meet industrial standards.
Análisis De Reacciones Químicas
Types of Reactions
Boc-2-Iodo-D-Phenylalanine undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The phenyl ring can undergo oxidation or reduction reactions, although these are less common for this compound.
Deprotection: The Boc protecting group can be removed under acidic conditions, such as treatment with trifluoroacetic acid.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols in the presence of a base (e.g., sodium hydride) in an organic solvent.
Deprotection: Trifluoroacetic acid in dichloromethane.
Major Products
Substitution: Formation of various substituted phenylalanine derivatives.
Deprotection: Formation of 2-Iodo-D-Phenylalanine.
Aplicaciones Científicas De Investigación
Boc-2-Iodo-D-Phenylalanine is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine:
Peptide Synthesis: It serves as a building block for the synthesis of peptides and proteins, allowing for the incorporation of iodine-labeled phenylalanine residues.
Radiolabeling: The iodine atom can be used for radiolabeling, making it useful in imaging studies and tracer experiments.
Drug Development: It is used in the development of pharmaceuticals, particularly in the design of enzyme inhibitors and receptor ligands.
Mecanismo De Acción
The mechanism of action of Boc-2-Iodo-D-Phenylalanine depends on its application. In peptide synthesis, it acts as a protected amino acid that can be incorporated into peptides. The iodine atom can participate in various interactions, such as halogen bonding, which can influence the biological activity of the resulting peptides. The Boc group protects the amino group during synthesis and can be removed under acidic conditions to reveal the free amine .
Comparación Con Compuestos Similares
Similar Compounds
Boc-4-Iodo-D-Phenylalanine: Similar structure but with the iodine atom at the para position.
Boc-D-Phenylalanine: Lacks the iodine atom, making it less reactive in certain substitution reactions.
2-Iodo-D-Phenylalanine: Lacks the Boc protecting group, making it more reactive but less suitable for peptide synthesis.
Uniqueness
Boc-2-Iodo-D-Phenylalanine is unique due to the combination of the Boc protecting group and the iodine atom. This combination allows for selective reactions and incorporation into peptides while maintaining stability during synthesis. The iodine atom also provides opportunities for radiolabeling and other specialized applications .
Propiedades
Fórmula molecular |
C14H18INO4 |
|---|---|
Peso molecular |
391.20 g/mol |
Nombre IUPAC |
3-(2-iodophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |
InChI |
InChI=1S/C14H18INO4/c1-14(2,3)20-13(19)16-11(12(17)18)8-9-6-4-5-7-10(9)15/h4-7,11H,8H2,1-3H3,(H,16,19)(H,17,18) |
Clave InChI |
CAPUJMUOMAUNOD-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)NC(CC1=CC=CC=C1I)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[3-Oxo-3-[3-(trifluoromethyl)phenyl]propyl]thiobenzaldehyde](/img/structure/B13096575.png)
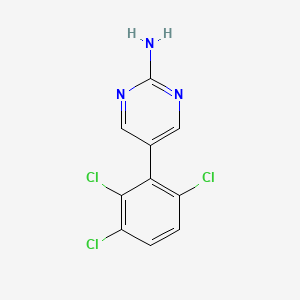
![2H-Imidazo[4,5-E][1,2,3]benzothiadiazole](/img/structure/B13096590.png)
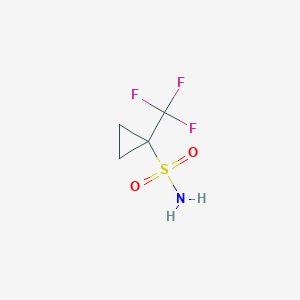

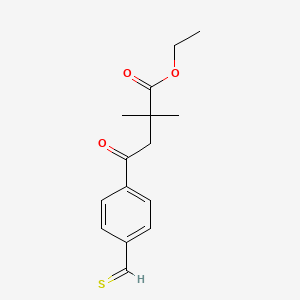
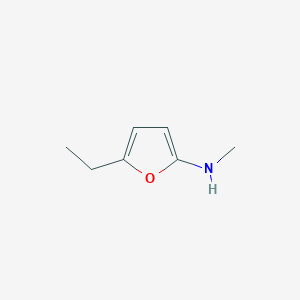
![1,2-Dihydropyrido[3,4-c]pyridazine](/img/structure/B13096615.png)
